6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine 6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine
Brand Name: Vulcanchem
CAS No.: 105655-00-3
VCID: VC20753863
InChI: InChI=1S/C8H8FNO/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2
SMILES: C1COC2=C(N1)C=C(C=C2)F
Molecular Formula: C8H8FNO
Molecular Weight: 153.15 g/mol

6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine

CAS No.: 105655-00-3

Cat. No.: VC20753863

Molecular Formula: C8H8FNO

Molecular Weight: 153.15 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine - 105655-00-3

CAS No. 105655-00-3
Molecular Formula C8H8FNO
Molecular Weight 153.15 g/mol
IUPAC Name 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Standard InChI InChI=1S/C8H8FNO/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2
Standard InChI Key FQKORLPTBCMNGR-UHFFFAOYSA-N
SMILES C1COC2=C(N1)C=C(C=C2)F
Canonical SMILES C1COC2=C(N1)C=C(C=C2)F

Chemical Structure and Properties

Molecular Structure

6-Fluoro-3,4-dihydro-2H-benzo oxazine features a bicyclic structure consisting of a benzene ring fused to a 1,4-oxazine heterocycle. The compound contains a fluorine atom at the 6-position of the benzene ring, which significantly influences its chemical reactivity and biological interactions. Its structure can be represented by the molecular formula C₈H₈FNO .

Physical and Chemical Properties

The physical and chemical properties of 6-Fluoro-3,4-dihydro-2H-benzo oxazine are summarized in Table 1.

Table 1: Physical and Chemical Properties of 6-Fluoro-3,4-dihydro-2H-benzo oxazine

PropertyValue
Molecular FormulaC₈H₈FNO
Molecular Weight153.16 g/mol
Physical StateSolid at room temperature
SolubilitySoluble in polar organic solvents
Standard InChIInChI=1/C8H8FNO/c9-6-1-2-8-7(5-6)10-3-4-11-8
IUPAC Name6-fluoro-3,4-dihydro-2H-1,4-benzoxazine

The presence of the fluorine atom enhances both the compound's stability and its potential for forming hydrogen bonds, which influences its solubility profile and interactions with biological systems . The compound exhibits moderate stability under standard conditions, though specific stability can vary depending on environmental factors such as temperature and humidity .

Synthesis Methods

Laboratory Synthesis

The synthesis of 6-Fluoro-3,4-dihydro-2H-benzo oxazine typically involves multi-step organic reactions. Common synthetic routes include the cyclization of appropriately substituted precursors under controlled conditions. One established method involves the reaction of fluorinated 2-aminophenol derivatives with 2-haloethanols or ethylene oxide in the presence of a base, followed by cyclization to form the oxazine ring.

Optimization Strategies

Optimizing the synthesis of 6-Fluoro-3,4-dihydro-2H-benzo oxazine requires careful control of reaction parameters including:

  • Temperature regulation to minimize side reactions

  • Solvent selection for optimal solubility and reaction efficiency

  • Catalyst choice to enhance yield and stereoselectivity

  • Purification techniques to achieve high-purity final product

These optimization strategies are critical for both laboratory-scale synthesis and potential industrial production, ensuring consistent quality and yield.

Pharmaceutical Applications

Receptor Targeting

6-Fluoro-3,4-dihydro-2H-benzo oxazine and its derivatives have shown significant potential in pharmaceutical applications, particularly as 5-HT₆ receptor antagonists. The 5-HT₆ receptor is implicated in various neurological and psychiatric conditions, making compounds that target this receptor valuable for potential therapeutic development .

Structure-Activity Relationships

Research has demonstrated that benzoxazine derivatives, including those containing fluorine substituents, can display subnanomolar affinities for the 5-HT₆ receptor. These compounds have also shown good brain penetration in animal models, suggesting potential utility in treating central nervous system disorders .

The relationship between structure and activity has been extensively studied, with particular attention to:

  • The influence of substituents on binding affinity

  • The effect of structural modifications on brain penetration

  • The impact of lipophilicity on hERG inhibition, an important safety consideration in drug development

These structure-activity relationships provide valuable guidance for further development of 6-Fluoro-3,4-dihydro-2H-benzo oxazine and related compounds as pharmaceutical agents .

Chemical Reactivity

Types of Reactions

6-Fluoro-3,4-dihydro-2H-benzo oxazine participates in various chemical reactions, including:

  • Nucleophilic substitution: The fluorine atom can be displaced by nucleophiles, allowing for further functionalization.

  • N-alkylation: The secondary amine can undergo alkylation to produce tertiary amines.

  • Ring-opening reactions: Under specific conditions, the oxazine ring can be opened to yield linear derivatives.

  • Oxidation and reduction: The oxazine ring can be modified through oxidation or reduction to yield different derivatives.

Reactivity Comparisons

The reactivity of 6-Fluoro-3,4-dihydro-2H-benzo oxazine can be compared with similar compounds to understand the influence of the fluorine substituent. For instance, compared to the non-fluorinated analog, the presence of fluorine typically:

  • Increases the acidity of nearby protons

  • Enhances metabolic stability

  • Modifies lipophilicity, potentially improving membrane permeability

  • Alters binding interactions with target proteins

These characteristics make fluorinated benzoxazines particularly interesting for medicinal chemistry applications, where such properties can significantly influence pharmacokinetic and pharmacodynamic profiles .

Derivatives and Salt Forms

Hydrochloride Salt

The hydrochloride salt of 6-Fluoro-3,4-dihydro-2H-benzo oxazine (6-Fluoro-3,4-dihydro-2H-benzo oxazine hydrochloride) is a commonly studied form with the molecular formula C₈H₉ClFNO and a molecular weight of 189.61 g/mol . This salt form offers enhanced solubility in aqueous media, making it potentially more suitable for certain pharmaceutical applications.

Structural Analogs

Several structural analogs of 6-Fluoro-3,4-dihydro-2H-benzo oxazine have been developed and studied, including:

  • 6-Fluoro-8-methyl-3,4-dihydro-2H-benzo[b] oxazine: Features an additional methyl group at the 8-position.

  • 6-Bromo-5-fluoro-3,4-dihydro-2H-benzo[b] oxazine: Contains both bromine and fluorine substituents.

  • 6-Fluoro-2H-benzo[b] oxazin-3(4H)-one: An oxidized derivative with a carbonyl group in the oxazine ring .

These structural modifications can significantly alter the compound's properties and potential applications, providing a rich area for structure-activity relationship studies.

Analytical Characterization

Spectroscopic Analysis

Characterization of 6-Fluoro-3,4-dihydro-2H-benzo oxazine typically involves various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide detailed structural information, with the fluorine substituent showing characteristic splitting patterns and chemical shifts.

  • Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns specific to the benzoxazine structure.

  • Infrared Spectroscopy (IR): Identifies key functional groups, including the C-F bond, amine, and ether linkages.

These analytical methods are essential for confirming the identity, purity, and structural integrity of synthesized 6-Fluoro-3,4-dihydro-2H-benzo oxazine.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to assess the purity of 6-Fluoro-3,4-dihydro-2H-benzo oxazine preparations. These techniques can be coupled with mass spectrometry for enhanced detection sensitivity and specificity.

Research Applications

Medicinal Chemistry

In medicinal chemistry, 6-Fluoro-3,4-dihydro-2H-benzo oxazine serves as a valuable scaffold for developing compounds with diverse pharmacological activities. The benzoxazine core, combined with the fluorine substituent, provides a unique platform for designing compounds with:

  • Enhanced metabolic stability

  • Improved target selectivity

  • Modified pharmacokinetic properties

  • Optimized brain penetration for central nervous system applications

Comparison of Biological Activities

Table 2: Comparative Biological Activities of Benzoxazine Derivatives

CompoundTarget ReceptorAffinity (nM)Brain PenetrationReference
3,4-Dihydro-2H-benzo oxazine derivatives5-HT₆ receptorSubnanomolarGood in rats
6-Fluoro-3,4-dihydro-2H-benzo oxazine derivatives5-HT₆ receptorVariable by specific derivativeTypically good

This comparative data highlights the potential of 6-Fluoro-3,4-dihydro-2H-benzo oxazine and related compounds in developing targeted therapeutics, particularly for neurological and psychiatric conditions .

Future Research Directions

Unexplored Applications

Despite the existing research on 6-Fluoro-3,4-dihydro-2H-benzo oxazine, several potential applications remain unexplored:

  • Use in materials science, particularly in polymer chemistry

  • Application in agricultural chemistry as a scaffold for developing new agrochemicals

  • Exploration of photochemical properties for potential use in imaging or sensing technologies

  • Investigation of catalytic applications in organic synthesis

These areas represent promising directions for future research, potentially expanding the utility of this versatile compound.

Emerging Synthesis Approaches

Recent advances in synthetic methodology, including flow chemistry, microwave-assisted synthesis, and green chemistry approaches, offer opportunities to develop more efficient, environmentally friendly methods for synthesizing 6-Fluoro-3,4-dihydro-2H-benzo oxazine. These approaches may overcome limitations in current synthetic routes, potentially enabling larger-scale production with improved yields and reduced environmental impact.

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